molecular formula C21H16N2O4 B15017811 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate

Katalognummer: B15017811
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: YSUPNJZHLNTNEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between an aldehyde and an amine. In this case, the aldehyde used is 4-nitrobenzaldehyde, and the amine is 4-methylaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting product is recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the imine group can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 4-[(E)-[(4-Methylphenyl)amino]methyl]-2-aminophenyl benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. For instance, it can bind to metal ions to form coordination complexes, which can then participate in catalytic reactions. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to the presence of both nitro and benzoate groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C21H16N2O4

Molekulargewicht

360.4 g/mol

IUPAC-Name

[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c1-15-7-10-18(11-8-15)22-14-16-9-12-20(19(13-16)23(25)26)27-21(24)17-5-3-2-4-6-17/h2-14H,1H3

InChI-Schlüssel

YSUPNJZHLNTNEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.